molecular formula C8H16N2O B1588376 (R)-4-(pyrrolidin-3-yl)morpholine CAS No. 511295-94-6

(R)-4-(pyrrolidin-3-yl)morpholine

Cat. No.: B1588376
CAS No.: 511295-94-6
M. Wt: 156.23 g/mol
InChI Key: OPJDRNMJJNFSNZ-MRVPVSSYSA-N
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Description

(R)-4-(pyrrolidin-3-yl)morpholine is a chemical compound that features a morpholine ring substituted with a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-4-(pyrrolidin-3-yl)morpholine typically involves the reaction of morpholine with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the pyrrolidinyl group into the morpholine ring in a more sustainable and scalable manner . These systems allow for precise control over reaction conditions, leading to higher purity and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(R)-4-(pyrrolidin-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.

Scientific Research Applications

(R)-4-(pyrrolidin-3-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (R)-4-(pyrrolidin-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved typically include signal transduction mechanisms that lead to a physiological response .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler structure with a five-membered ring containing nitrogen.

    Morpholine: A six-membered ring containing both nitrogen and oxygen.

    Pyrrolizine: A fused bicyclic structure containing a pyrrolidine ring.

Uniqueness

(R)-4-(pyrrolidin-3-yl)morpholine is unique due to its combination of a morpholine ring with a pyrrolidinyl group, which imparts distinct chemical and biological properties. This combination allows for greater structural diversity and potential for interaction with a wider range of molecular targets .

Properties

IUPAC Name

4-[(3R)-pyrrolidin-3-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-9-7-8(1)10-3-5-11-6-4-10/h8-9H,1-7H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJDRNMJJNFSNZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428353
Record name 4-(3R)-3-Pyrrolidinyl-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511295-94-6
Record name 4-(3R)-3-Pyrrolidinyl-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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